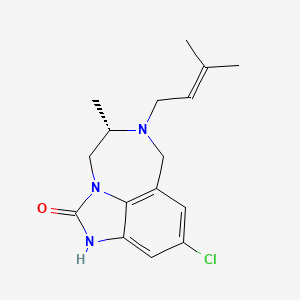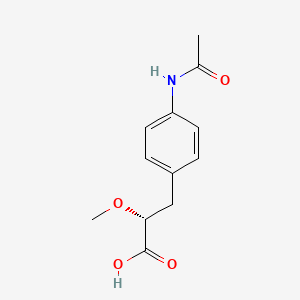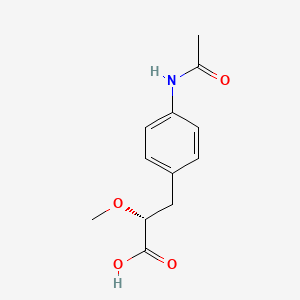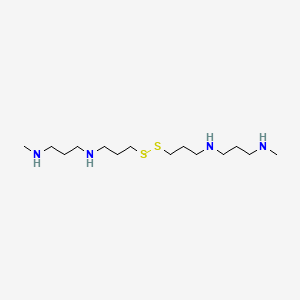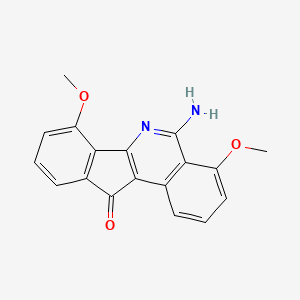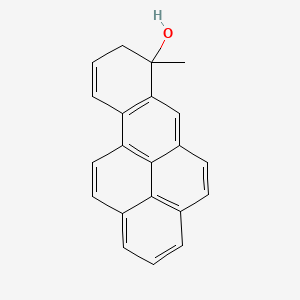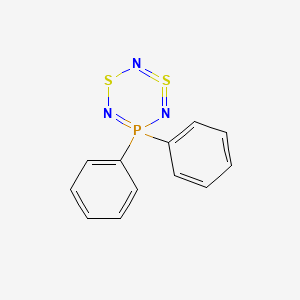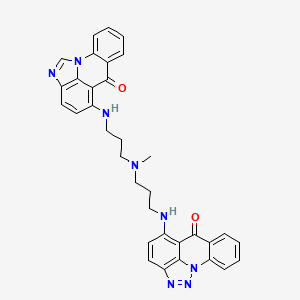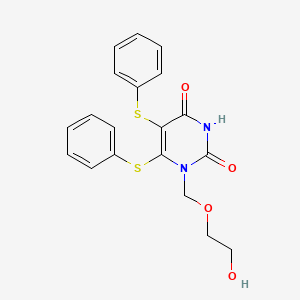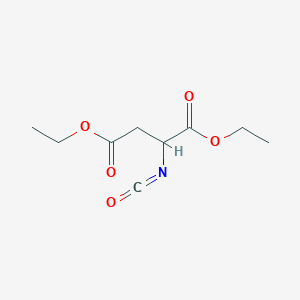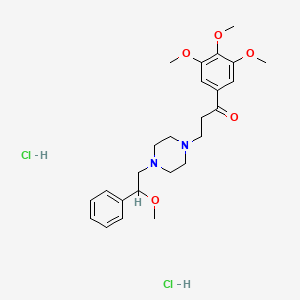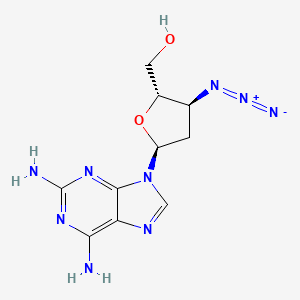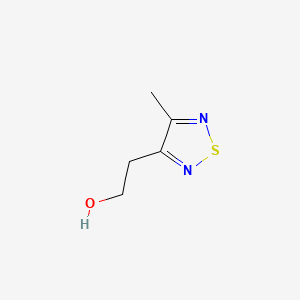
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is an organic compound with the molecular formula C5H8N2OS. It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol typically involves the reaction of 4-methyl-1,2,5-thiadiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The raw materials are sourced from reliable suppliers, and stringent quality control measures are implemented to meet industry standards.
化学反应分析
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride, in the presence of a base.
Major Products Formed
Oxidation: The major products include 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde and 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid.
Reduction: The major product is 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethyl chloride or 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethylamine.
科学研究应用
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
相似化合物的比较
Similar Compounds
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
- 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol
Uniqueness
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is unique due to its specific structural features, such as the presence of a hydroxyl group and a thiadiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
80586-59-0 |
|---|---|
分子式 |
C5H8N2OS |
分子量 |
144.20 g/mol |
IUPAC 名称 |
2-(4-methyl-1,2,5-thiadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(2-3-8)7-9-6-4/h8H,2-3H2,1H3 |
InChI 键 |
GRJQHZIEHIYVBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSN=C1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
